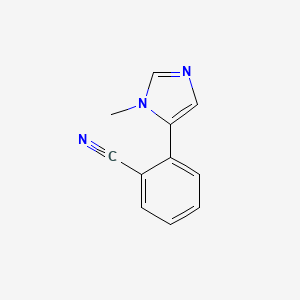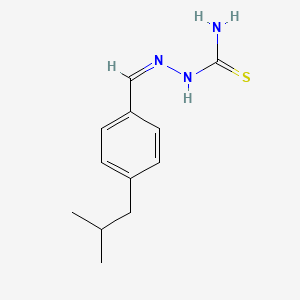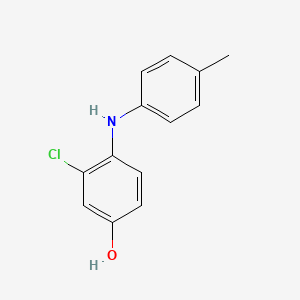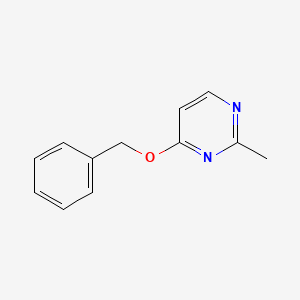
1,3-Dimesitylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimesitylbenzene, also known as 1,3-dimethylbenzene or meta-xylene, is an aromatic hydrocarbon with the chemical formula C8H10. It is one of the three isomers of dimethylbenzene, the others being ortho-xylene and para-xylene. This compound is characterized by two methyl groups attached to a benzene ring at the 1 and 3 positions. It is a colorless, flammable liquid with a sweet odor, commonly used as a solvent in the chemical industry .
Méthodes De Préparation
1,3-Dimesitylbenzene can be synthesized through various methods. One common synthetic route involves the alkylation of benzene with methanol in the presence of a catalyst such as aluminum chloride. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial production of this compound often involves the catalytic reforming of petroleum naphtha, which contains a mixture of xylene isomers. The separation of these isomers is achieved through fractional distillation and crystallization techniques .
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
1,3-Dimesitylbenzene has a wide range of applications in scientific research:
Biology: In biological research, it serves as a solvent for the extraction and purification of biomolecules.
Medicine: The compound is utilized in the development of certain medicinal drugs and diagnostic agents.
Industry: It is employed in the production of polymers, coatings, and adhesives due to its solvent properties.
Mécanisme D'action
The mechanism of action of 1,3-dimesitylbenzene involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of carboxylic acids. In reduction reactions, it accepts hydrogen atoms, resulting in the saturation of the aromatic ring . Electrophilic aromatic substitution involves the formation of a sigma complex, followed by the loss of a proton to restore aromaticity .
Comparaison Avec Des Composés Similaires
1,3-Dimesitylbenzene is similar to other dimethylbenzene isomers, such as ortho-xylene and para-xylene. its unique position of methyl groups at the 1 and 3 positions gives it distinct chemical and physical properties. For instance, it has a higher boiling point compared to its isomers due to the symmetrical arrangement of the methyl groups .
Similar compounds include:
Ortho-xylene (1,2-dimethylbenzene): Methyl groups at the 1 and 2 positions.
Para-xylene (1,4-dimethylbenzene): Methyl groups at the 1 and 4 positions.
Mesitylene (1,3,5-trimethylbenzene): Three methyl groups at the 1, 3, and 5 positions.
This compound’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
103068-13-9 |
|---|---|
Formule moléculaire |
C24H26 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)phenyl]benzene |
InChI |
InChI=1S/C24H26/c1-15-10-17(3)23(18(4)11-15)21-8-7-9-22(14-21)24-19(5)12-16(2)13-20(24)6/h7-14H,1-6H3 |
Clé InChI |
BLMNYBILXVYPSL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2=CC(=CC=C2)C3=C(C=C(C=C3C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4,5-13C2)1,3-thiazol-5-yl(113C)methyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2R)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B14113530.png)


![8-(2-chloroethyl)-3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14113538.png)


![N-(3-chloro-4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14113546.png)
![Benzo[e]pyrrolo[2,1-c][1,2,4]triazine](/img/structure/B14113552.png)
![2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)-5-(5-iodo-2-methylbenzyl)thiophene](/img/structure/B14113560.png)
![2-(2-{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}-1,3-thiazol-4-yl)aceticacid](/img/structure/B14113567.png)
![3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B14113578.png)


